Rapastinel

Vue d'ensemble

Description

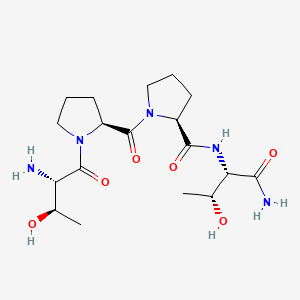

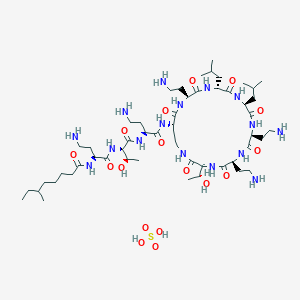

Le Rapastinel, également connu sous son nom chimique (S)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-1-[(S)-1-((2S,3R)-2-amino-3-hydroxybutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide, est un nouvel antidépresseur qui était en cours de développement par Allergan (anciennement Naurex) comme traitement d'appoint pour la dépression résistante au traitement . C'est un tétrapeptide amidé à action centrale, administré par voie intraveineuse, qui agit comme un modulateur sélectif du récepteur N-méthyl-D-aspartate .

Mécanisme D'action

Target of Action

Rapastinel, also known as GLYX-13, is a novel antidepressant that primarily targets the N-methyl-D-aspartate receptor (NMDAR) in the brain . NMDARs are ionotropic glutamate receptors that play a crucial role in synaptic plasticity, which is a key process in learning and memory .

Mode of Action

This compound acts as a selective modulator of the NMDAR . It enhances NMDAR activity on principal glutamatergic neurons in the medial prefrontal cortex (mPFC) without affecting glutamate efflux .

Biochemical Pathways

This compound’s mode of action involves the enhancement of NMDAR-mediated signal transduction and synaptic plasticity . This enhancement is thought to be responsible for its rapid-acting and long-lasting antidepressant effects . There is also some evidence suggesting that the antidepressant action of this compound may be mediated by activation of the mTOR pathway .

Pharmacokinetics

It is known that this compound is administered intravenously . The brain concentrations of this compound associated with its antidepressant-like efficacy range from 30 to 100 nM .

Result of Action

This compound’s interaction with NMDARs leads to a range of molecular and cellular effects. It enhances NMDAR activity, leading to increased excitatory postsynaptic currents and enhanced long-term potentiation in the mPFC . This enhancement of synaptic plasticity is thought to underlie its antidepressant effects .

Action Environment

The action of this compound, like many other drugs, can be influenced by various environmental factors. It’s important to note that the effectiveness of any drug can be influenced by a variety of factors including the individual’s overall health, presence of other medications, and even diet and lifestyle .

Analyse Biochimique

Biochemical Properties

Rapastinel acts as a novel and selective modulator of the NMDA receptor . It enhances NMDA receptor-mediated signal transduction and synaptic plasticity . This compound binds to a novel and unique domain on the NMDA receptor complex that is distinct from the glycine co-agonist binding site .

Cellular Effects

This compound directly enhances NMDA receptor activity on principal glutamatergic neurons in the medial prefrontal cortex (mPFC) without any effect on glutamate efflux . It has been shown to produce rapid antidepressant effects in both animal models and humans .

Molecular Mechanism

This compound’s mechanism of action involves modulation of the NMDA receptor. It enhances NMDA receptor-mediated signal transduction and synaptic plasticity . It is also suggested that this compound’s rapid-acting antidepressant properties are mediated by its ability to activate NMDA receptors leading to enhancement in synaptic plasticity processes associated with learning and memory .

Temporal Effects in Laboratory Settings

This compound has been found to be a robust cognitive enhancer in a variety of learning and memory paradigms and shows marked antidepressant-like properties in multiple models including the forced swim (Porsolt), learned helplessness and chronic unpredictable stress . It has been shown to produce marked antidepressant properties that last for at least one week following a single dose .

Dosage Effects in Animal Models

Rats repeatedly treated with ACTH for 14 days responded to single injections with this compound (15 mg/kg), but failed to respond to imipramine (15 mg/kg) . This suggests that this compound may have potential as a treatment option in treatment-resistant depression.

Metabolic Pathways

As a modulator of the NMDA receptor, it is likely involved in pathways related to glutamate signaling .

Transport and Distribution

This compound is administered intravenously

Subcellular Localization

As a modulator of the NMDA receptor, it is likely to be localized at the synapse where these receptors are found .

Méthodes De Préparation

Le Rapastinel est dérivé d'un anticorps monoclonal, B6B21. C'est un tétrapeptide (thréonine-proline-proline-thréonine-amide) obtenu à partir d'informations sur la séquence d'acides aminés de l'une des régions hypervariables de la chaîne légère de B6B21 . La voie de synthèse implique la modification structurale de B6B21 pour produire le tétrapeptide amidé . Les méthodes de production industrielle impliquent généralement des techniques de synthèse peptidique, notamment la synthèse peptidique en phase solide, qui permet l'ajout séquentiel d'acides aminés pour construire la chaîne peptidique souhaitée.

Analyse Des Réactions Chimiques

Le Rapastinel subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de réactifs tels que les halogènes ou les nucléophiles.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des environnements acides ou basiques, des températures spécifiques et des solvants comme l'eau ou des solvants organiques. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

4. Applications de la Recherche Scientifique

Le this compound a été largement étudié pour son potentiel dans le traitement du trouble dépressif majeur et du trouble obsessionnel-compulsif . Il a montré des effets antidépresseurs rapides et durables dans les essais cliniques humains et les modèles animaux . De plus, le this compound a été étudié pour ses propriétés neuroprotectrices, en particulier pour sa protection contre la neurotoxicité induite par le blocage du récepteur N-méthyl-D-aspartate . Sa capacité à améliorer la plasticité synaptique et la fonction cognitive en a également fait un sujet d'intérêt dans la recherche en neurosciences .

5. Mécanisme d'Action

Le this compound exerce ses effets en modulant le récepteur N-méthyl-D-aspartate via la liaison à un nouveau domaine . Cette activation du récepteur se produit indépendamment de la glycine, et le this compound agit comme un modulateur faible qui améliore l'activité du récepteur N-méthyl-D-aspartate à des concentrations antidépressives . À des concentrations plus élevées, il inhibe l'activité du récepteur N-méthyl-D-aspartate . La modulation de ce récepteur améliore la plasticité synaptique et la transduction du signal, contribuant à ses effets antidépresseurs et à son amélioration cognitive .

Applications De Recherche Scientifique

Rapastinel has been extensively studied for its potential in treating major depressive disorder and obsessive-compulsive disorder . It has shown rapid and sustained antidepressant effects in both human clinical trials and animal models . Additionally, this compound has been investigated for its neuroprotective properties, particularly in protecting against neurotoxicity induced by N-methyl-D-aspartate receptor blockade . Its ability to enhance synaptic plasticity and cognitive function has also made it a subject of interest in neuroscience research .

Comparaison Avec Des Composés Similaires

Le Rapastinel est unique en ce qu'il module sélectivement le récepteur N-méthyl-D-aspartate sans les effets dissociatifs généralement associés aux autres antagonistes du récepteur N-méthyl-D-aspartate comme la kétamine . Des composés similaires comprennent :

Apimostinel (GATE-202, NRX-1074) : Un analogue de deuxième génération avec une puissance accrue.

Zelquistinel (GATE-251, AGN-241751) : Une petite molécule de troisième génération avec une biodisponibilité orale élevée et une puissance accrue.

Ces composés partagent des mécanismes d'action similaires mais diffèrent par leurs propriétés pharmacocinétiques et leur puissance.

Propriétés

IUPAC Name |

(2S)-1-[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31N5O6/c1-9(24)13(19)18(29)23-8-4-6-12(23)17(28)22-7-3-5-11(22)16(27)21-14(10(2)25)15(20)26/h9-14,24-25H,3-8,19H2,1-2H3,(H2,20,26)(H,21,27)/t9-,10-,11+,12+,13+,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIBQQARAXHVEGD-BSOLPCOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)O)C(=O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501030481 | |

| Record name | Rapastinel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117928-94-6 | |

| Record name | Rapastinel [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117928946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rapastinel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11801 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rapastinel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RAPASTINEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A1X56B95E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-[6]-Dehydroparadol](/img/structure/B1663509.png)

![methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B1663520.png)

![(5E)-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1663525.png)

![disodium;5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate](/img/structure/B1663529.png)